
Methoxybromochloroborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxybromochloroborane is a unique organoboron compound characterized by the presence of methoxy, bromo, and chloro substituents attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxybromochloroborane can be synthesized through a series of reactions involving the substitution of hydrogen atoms on borane with methoxy, bromo, and chloro groups. One common method involves the reaction of borane with methanol, bromine, and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where borane is reacted with methanol, bromine, and chlorine in a stepwise manner. The process is carefully monitored to ensure the purity and yield of the final product. Advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methoxybromochloroborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to simpler boron compounds.
Substitution: The methoxy, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and borates.
Reduction: Simpler boron compounds such as boranes.
Substitution: Various organoboron compounds with different functional groups.
Applications De Recherche Scientifique
Methoxybromochloroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methoxybromochloroborane involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Methoxybromochloroborane can be compared with other organoboron compounds such as:
Methoxyborane: Lacks the bromo and chloro substituents, making it less reactive.
Bromochloroborane: Does not have the methoxy group, resulting in different reactivity and applications.
Chloroborane: A simpler compound with fewer functional groups, leading to limited applications.
Uniqueness: this compound’s combination of methoxy, bromo, and chloro groups makes it highly versatile and reactive, distinguishing it from other organoboron compounds. Its unique structure allows for a wide range of chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
38481-11-7 |
|---|---|
Formule moléculaire |
CH3BBrClO |
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
bromo-chloro-methoxyborane |
InChI |
InChI=1S/CH3BBrClO/c1-5-2(3)4/h1H3 |
Clé InChI |
MXHPFMIZMKMDEW-UHFFFAOYSA-N |
SMILES canonique |
B(OC)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



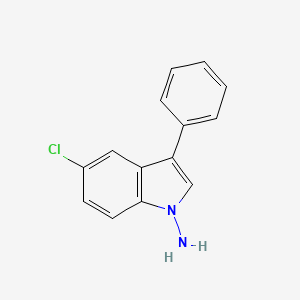
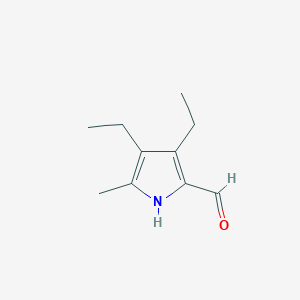
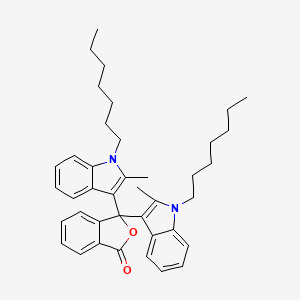
![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
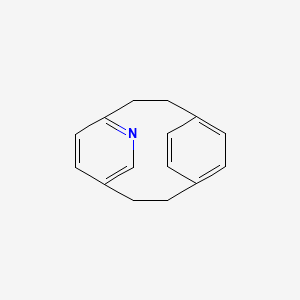
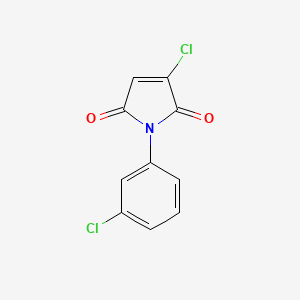
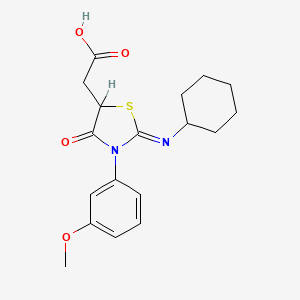

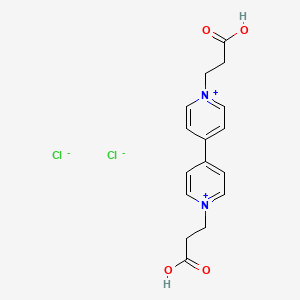
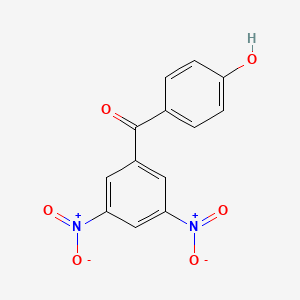

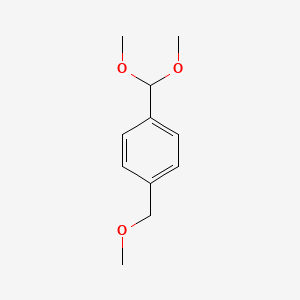
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
